Mass Spectrometric Differentiation: +4 Da Mass Shift Enables Ion Suppression Correction
Linaclotide-d4 incorporates four deuterium atoms in place of hydrogen, yielding a molecular weight of 1530.76 g/mol compared to approximately 1526.73 g/mol for unlabeled linaclotide, a precise +4 Da mass difference . This mass shift is sufficient to avoid isotopic overlap in MS detection while preserving nearly identical physicochemical properties, ensuring co-elution with the analyte for optimal correction of matrix-induced ion suppression or enhancement .
| Evidence Dimension | Molecular weight (Da) and isotope label specification |
|---|---|
| Target Compound Data | 1530.76 g/mol (C59H75D4N15O21S6); 99% atom D purity |
| Comparator Or Baseline | Unlabeled linaclotide: 1526.73 g/mol (C59H79N15O21S6) |
| Quantified Difference | +4.03 Da mass shift |
| Conditions | LC-MS and GC-MS bioanalytical quantification |
Why This Matters
The +4 Da difference is the minimum clinically meaningful separation for MS quantification of a ~1.5 kDa peptide, ensuring baseline resolution without chromatographic divergence.
